Sodium clodronate hydrate
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Overview
Description
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate is a chemical compound with the molecular formula CH10Cl2Na2O10P2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to inhibit bone resorption and is often used in the treatment of bone-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate typically involves the reaction of phosphorus trichloride with methylene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and crystallized to obtain the tetrahydrate form.
Industrial Production Methods
In industrial settings, the production of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate involves large-scale chemical reactions using high-purity reagents and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphonic acid compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate include various phosphonate and phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture.
Scientific Research Applications
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various phosphonate compounds.
Biology: Employed in studies related to bone metabolism and resorption.
Medicine: Used in the treatment of bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in the production of detergents, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate involves its ability to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. This compound targets specific molecular pathways involved in bone metabolism, making it effective in the treatment of bone-related diseases.
Comparison with Similar Compounds
Similar Compounds
Etidronate disodium: Another bisphosphonate compound used in the treatment of bone diseases.
Clodronate disodium: Similar in structure and function, used for similar medical applications.
Alendronate sodium: A widely used bisphosphonate for the treatment of osteoporosis.
Uniqueness
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate is unique due to its specific chemical structure, which allows for effective inhibition of bone resorption. Its tetrahydrate form provides stability and ease of handling in various applications.
Properties
Molecular Formula |
CH10Cl2Na2O10P2 |
---|---|
Molecular Weight |
360.91 g/mol |
IUPAC Name |
disodium;[dichloro(phosphonato)methyl]phosphonic acid;tetrahydrate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2/q;2*+1;;;;/p-2 |
InChI Key |
XWHPUCFOTRBMGS-UHFFFAOYSA-L |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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